3,5-Dichloropyrazine-2-carboxylic acid

Overview

Description

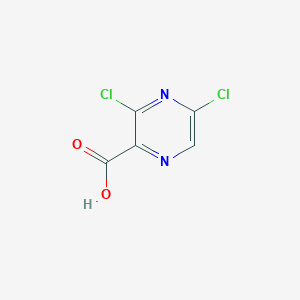

3,5-Dichloropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboxylic acid group at the 2nd position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Substitution: Formation of substituted pyrazine derivatives.

Reduction: Formation of 3,5-dichloropyrazine-2-methanol.

Oxidation: Formation of pyrazine-2,3,5-tricarboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Recent studies have highlighted the potential of derivatives of 3,5-dichloropyrazine-2-carboxylic acid in combating antimicrobial resistance. For instance, compounds derived from this acid have demonstrated efficacy against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship indicates that modifications to the pyrazine core can enhance antimicrobial properties . -

Anticancer Properties :

The compound has also been explored for anticancer activity. Specifically, derivatives with a 3,5-dichloro substitution have shown promising results in inhibiting cancer cell proliferation in human lung cancer models (A549 cells) . The mechanism appears to involve the induction of apoptosis in cancer cells.

Agricultural Applications

-

Herbicide Potential :

Research has indicated that analogues of this compound exhibit herbicidal properties. For example, certain derivatives have been tested for their effectiveness against common weeds like barnyardgrass and yellow nutsedge. These compounds showed up to 95% control rates with minimal crop injury, suggesting their potential as environmentally friendly herbicides .

Material Science Applications

- Functionalization in Organic Synthesis :

The compound serves as a valuable building block in organic synthesis, particularly in the functionalization of pyrazines through transition metal-catalyzed reactions. These reactions enable the incorporation of various functional groups into the pyrazine framework, facilitating the development of new materials with tailored properties .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dichloropyrazine-3-carboxylic acid

- 3,6-Dichloropyrazine-2-carboxylic acid

- 2,3-Dichloropyrazine-2-carboxylic acid

Uniqueness

3,5-Dichloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 3rd and 5th positions, along with the carboxylic acid group at the 2nd position, makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

3,5-Dichloropyrazine-2-carboxylic acid (CAS Number: 312736-49-5) is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazine ring with two chlorine substituents at positions 3 and 5, along with a carboxylic acid group at position 2. This unique substitution pattern contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on structure-activity relationships demonstrated that derivatives of this compound showed varying degrees of activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed using the broth microdilution method, revealing promising results for certain derivatives .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | < 64 |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | E. coli | > 128 |

| 5-Fluorobenzimidazole derivative | A549 (cancer cell line) | IC50 = 21.2% |

Antifungal Activity

The antifungal potential of this compound has also been evaluated. In vitro studies indicated that certain derivatives exhibited notable antifungal effects against various strains, including Trichophyton mentagrophytes and Absidia fumigatus. The most active compounds demonstrated MIC values ranging from 31.25 to 1000 µmol·L .

Table 2: Antifungal Activity Results

| Compound | Target Fungal Strain | MIC (µmol·L) |

|---|---|---|

| Compound A | Trichophyton mentagrophytes | 62.5 - 1000 |

| Compound B | Absidia fumigatus | 31.25 - 500 |

Anticancer Activity

The anticancer properties of compounds containing the this compound moiety have been explored in various cancer cell lines. Notably, one study revealed that a derivative with a hydroxyl group significantly reduced the viability of A549 human pulmonary cancer cells by approximately 63.4%. The introduction of the dichloro substitution further enhanced this activity to a reduction in viability to about 21.2% .

Table 3: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Hydroxyphenyl derivative | 63.4 | <0.05 |

| Dichloro derivative | 21.2 | <0.001 |

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or microbial proteins. These interactions can disrupt essential cellular processes in pathogens or cancer cells, leading to their inhibition or death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dichloropyrazine-2-carboxylic acid, and how can low yields be addressed?

- Methodology : A common synthesis involves lithiation of 2,6-dichloropyrazine with LDA (lithium diisopropylamide) in THF at -78°C, followed by carboxylation with dry ice. The reaction yield is typically low (~22%), attributed to side reactions during lithiation or inefficient carboxylation .

- Improvements :

- Use controlled temperature gradients (-78°C to RT over 21 hours) to stabilize intermediates.

- Optimize purification via flash column chromatography (5–10% MeOH in DCM) to isolate the product from byproducts.

- Consider alternative bases or solvents (e.g., diisopropylamine in THF/MeOH) to enhance regioselectivity .

Q. How is this compound characterized spectroscopically?

- Analytical Data :

- LC/MS : m/z = 193.0 (M+H)+ confirms molecular weight .

- IR : Peaks for carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazine ring vibrations (~1500–1600 cm⁻¹).

- ¹H NMR : Absence of aromatic protons (due to dichloro substitution) and a downfield shift for the carboxylic proton (~12–13 ppm).

Q. What are the common impurities in synthesized this compound, and how are they resolved?

- Impurities : Residual starting material (2,6-dichloropyrazine, MW 148.98) or over-lithiated intermediates.

- Resolution :

- Acid-base extraction (partitioning between brine and EtOAc) removes non-acidic impurities.

- Repetitive EtOAc extraction (6×) ensures high recovery of the carboxylic acid .

Advanced Research Questions

Q. How does this compound participate in coupling reactions for bioactive molecule synthesis?

- Applications :

- Amide formation : React with amines (e.g., piperazine derivatives) via activation as acid chlorides for NMDA/kainate receptor antagonists .

- Esterification : Convert to methyl/ethyl esters for improved solubility in medicinal chemistry studies .

- Protocol :

- Generate acid chloride using SOCl₂ or oxalyl chloride.

- Couple with nucleophiles (e.g., amines) in dioxane/water at 0°C, followed by pH adjustment to 7 for neutralization .

Q. What computational insights exist for the reactivity of this compound?

- Theoretical Studies :

- Supramolecular synthons : The carboxylic acid group engages in hydrogen-bonded dimers, directing crystal packing .

- Electrophilicity : Chlorine substituents enhance electrophilic aromatic substitution (EAS) at the C-2 position.

Q. How does the compound interact in biological systems, particularly enzyme inhibition?

- Mechanistic Hypotheses :

- Structural mimicry of pyrazine-based inhibitors (e.g., binding to kinase ATP pockets).

- Chelation of metal ions in metalloenzymes via the carboxylic acid group .

- Validation :

- Assay against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) with IC₅₀ determination.

Q. Methodological Notes

Properties

IUPAC Name |

3,5-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFOSHOPPFYNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627428 | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312736-49-5 | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.